ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
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Overview
Description
ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the naphtho[1,2-b]furan core, followed by the introduction of the sulfonylamino group and the ethyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Its unique structure could make it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various pathways and processes within cells, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-5-29-24(26)22-16(4)30-23-18-9-7-6-8-17(18)20(13-19(22)23)25-31(27,28)21-12-14(2)10-11-15(21)3/h6-13,25H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVXMFAGMDUSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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